6-diazo-5-oxo-L-norleucine
描述
6-Diazo-5-oxo-L-norleucine (DON) is a non-proteinogenic L-alpha-amino acid . It is a glutamine antagonist that was originally isolated from Streptomyces in a sample of Peruvian soil . This diazo compound is biosynthesized from lysine by three enzymes in bacteria . It exhibits analgesic, antibacterial, antiviral, and anticancer properties .
Synthesis Analysis
DON is biosynthesized from lysine by three enzymes in bacteria . It was characterized in 1956 by Henry W Dion et al., who suggested a possible use in cancer therapy .Molecular Structure Analysis
The molecular formula of DON is C6H9N3O3 . It has an average mass of 171.154 Da and a monoisotopic mass of 171.064392 Da .Chemical Reactions Analysis
DON is used as an inhibitor of various glutamine-utilizing enzymes . Due to its similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them by covalent binding, or more precisely, by alkylation .Physical And Chemical Properties Analysis
DON is a water-soluble yellowish powder . It can be dissolved in aqueous solutions of methanol, acetone, or ethanol, but dissolution in absolute alcohols is difficult . Solutions of at least 50 μM DON in 0.9% NaCl are lightly yellowish .科学研究应用
Biosynthesis and Antitumor Activity
6-Diazo-5-oxo-L-norleucine (DON) has been recognized for its potent antitumor properties. A study by Kawai et al. (2021) revealed the complete biosynthetic pathway of alazopeptin, a tripeptide consisting of Ala-DON-DON, highlighting DON's antitumor activity. The study also established the heterologous production of N-acetyl-DON, shedding light on the enzymology of N-N bond formation (Kawai et al., 2021).
Chemical Reactivity and Synthesis
Maux et al. (2010) explored the chemical reactivity of DON, demonstrating its dimerization, cyclopropanation, N-H, and S-H insertion reactions. They also described an efficient synthesis of 5-oxo-L-pipecolic acid from DON (Maux et al., 2010).
Tumor-Targeted Delivery
Tenora et al. (2019) investigated the tumor-targeted delivery of DON using substituted acetylated lysine prodrugs. This approach aimed to reduce DON's toxicity to normal tissues while enhancing its antitumor efficacy, demonstrating a significant improvement in tumor cell-to-plasma ratio (Tenora et al., 2019).
Metabolic Cancer Therapy
Cervantes-Madrid et al. (2015) discussed the revival of DON for metabolic cancer therapy. They reviewed its role as an inhibitor of glutaminolysis and its potential synergistic effects with lonidamine in cancer treatment (Cervantes-Madrid et al., 2015).
Discovery of Prodrugs and Enhanced Tissue Targeting
Rais et al. (2022) reported the discovery of DRP-104, a DON peptide prodrug. DRP-104 demonstrated preferential bioactivation in tumor tissues while reducing exposure to gastrointestinal tissues, highlighting its potential as a first-in-class prodrug with differential metabolism (Rais et al., 2022).
Enhanced CNS Delivery for Glioblastoma Treatment
Another study by Rais et al. (2016) showed the development of DON prodrugs with enhanced cerebrospinal fluidto plasma ratio, aiming to improve DON's therapeutic index for glioblastoma multiforme treatment. This was achieved by masking DON's amine and carboxylate functionalities, resulting in increased brain delivery and reduced systemic exposure (Rais et al., 2016).
Optimal Dosing and Prodrug Delivery
Lemberg et al. (2018) discussed the historical and renewed interest in DON as a potential anticancer therapeutic, focusing on optimal dosing strategies and prodrug delivery. They emphasized the importance of targeting patient selection and minimizing gastrointestinal toxicities through novel prodrug strategies (Lemberg et al., 2018).
Genetic Toxicity Evaluation
Kulkarni et al. (2017) conducted a study to evaluate the genetic toxicity of DON. They performed various tests including the Ames test, in vitro chromosome aberration assay, and in vivo micronucleus assay. The study highlighted the genotoxic potential of DON with a plausible epigenetic mechanism (Kulkarni et al., 2017).
Bioanalysis in Plasma and Brain
Alt et al. (2015) developed a bioanalytical method for quantifying DON in plasma and brain tissue. This method involved DON derivatization and provided insights into DON's pharmacokinetics, crucial for its therapeutic application due to its narrow therapeutic window (Alt et al., 2015).
Therapeutic Applications in Celiac Sprue
Schuppan and Dieterich (2003) investigated the use of DON-modified peptides as potent inhibitors of tissue transglutaminase. This study suggested potential therapeutic applications for celiac sprue (Schuppan & Dieterich, 2003).
Prodrug Model Studies
Gao et al. (2021) explored diazo precursors as promoieties in designing prodrugs of DON. Their model studies suggested that further improvements are needed for glutamine antagonist-based therapy using these prodrug approaches (Gao et al., 2021).
安全和危害
Clinical studies of DON were hampered by dose-limiting nausea and vomiting . To circumvent gastrointestinal toxicity, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .
未来方向
The recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON . Prodrug strategies for DON have been developed to enhance delivery of the active compound to tumor tissues, including the CNS . Patients whose tumors have genetic, metabolic, or imaging biomarker evidence of glutamine dependence should be prioritized as candidates for future clinical evaluations of novel DON prodrugs .
属性
IUPAC Name |
(2S)-2-amino-6-diazo-5-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWQAMGASJSUIP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028846 | |
Record name | Diazooxonorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-diazo-5-oxo-L-norleucine | |
CAS RN |
157-03-9 | |
Record name | 6-Diazo-5-oxo-L-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diazooxonorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazooxonorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Amino-6-diazo-5-oxocaproic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-DIAZO-5-OXO-L-NORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J0H273KZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。